3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that features a nitro group, a triazole ring, and a benzoic acid moiety
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound is part of a class of energetic materials containing an n(o)n–n fragment , which suggests it may undergo reactions that release energy.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Pharmacokinetics
Its molecular weight is 23417 , which is within the range generally favorable for oral bioavailability.
Result of Action
It’s known that the compound is part of a class of energetic materials , suggesting it may cause reactions that release energy at the molecular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid. For instance, it’s known that the compound is thermally stable, with decomposition onset temperatures ranging from 147–228 °C . This suggests that it can maintain its structure and function under a wide range of temperatures.
Biochemical Analysis
Biochemical Properties
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, through its nitro and triazole functional groups. These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which can influence the enzyme’s activity and stability. For example, the nitro group can participate in redox reactions, while the triazole ring can act as a ligand for metal ions, further modulating enzyme function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cell lines, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis. These effects are mediated through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Additionally, this compound can influence gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, through its nitro and triazole groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the nitro group can undergo reduction to form reactive intermediates that inhibit enzyme activity, while the triazole ring can coordinate with metal ions to enhance enzyme function . Additionally, this compound can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a decomposition onset temperature ranging from 147 to 228 °C . Over time, this compound can undergo degradation, leading to the formation of various byproducts that may influence its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . These adverse effects are likely due to the accumulation of reactive intermediates and oxidative stress, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidoreductases, which catalyze the reduction of the nitro group to form amino derivatives . Additionally, the triazole ring can undergo various modifications, such as methylation and hydroxylation, mediated by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s biological activity and toxicity, as well as its overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and glutathione, which influence its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy, as well as its potential for toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, the nitro group can undergo reduction to form reactive intermediates that localize to the mitochondria, where they induce oxidative stress and apoptosis . Similarly, the triazole ring can interact with nuclear proteins, such as transcription factors and histones, to modulate gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the nitration of 4-(1H-1,2,4-triazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as energetic materials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-nitro-1H-1,2,4-triazole: Contains a nitro group and a triazole ring but lacks the benzoic acid moiety.
Uniqueness
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of both a nitro group and a triazole ring on the benzoic acid scaffold. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)6-1-2-7(8(3-6)13(16)17)12-5-10-4-11-12/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCHVNGMLDMGIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252700 | |
Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
162848-24-0 | |
Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162848-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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